molecular formula C13H12N2S B123260 Thiocarbanilide CAS No. 102-08-9

Thiocarbanilide

Cat. No. B123260
CAS RN: 102-08-9
M. Wt: 228.31 g/mol
InChI Key: FCSHMCFRCYZTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocarbanilide is a chemical compound that has been the subject of various studies due to its potential applications in synthesis and as a corrosion inhibitor. The compound has been involved in the formation of large salt complexes with bismuth iodide and has shown promise in the field of corrosion inhibition for high carbon steel in acidic solutions .

Synthesis Analysis

Several methods have been developed for the synthesis of thiocarbanilide and related thiocarbamates. One approach involves the reaction of isocyanides with thiosulfonates, catalyzed by sodium iodide under mild conditions . Another method uses a palladium-catalyzed reaction of disulfide, amine, and carbon monoxide

Scientific Research Applications

  • Antitubercular Activity : Thiocarbanilide and its derivatives have shown promising in vitro antitubercular activity. Studies found that certain thiocarbanilide compounds exhibited significant tuberculostatic effects, comparable to isonicotinic acid hydrazide (INH), a known antitubercular agent (Kulkarni et al., 1969). Additionally, various substituted thioureas and thiocarbanilides were tested for in vitro tuberculostatic activity, with many proving effective at certain concentrations (Buu‐Hoï et al., 1956).

  • Anticoccidial and Depigmentation Effects : Thiocarbanilide has been shown to inhibit the anticoccidial activity of nicarbazin, a compound used in poultry medicine. It also antagonized the effect of nicarbazin on eggshell depigmentation, suggesting its potential utility in poultry industry (Cuckler et al., 1957).

  • Corrosion Inhibition : Thiocarbanilide has been studied as a corrosion inhibitor for high carbon steel in acid solutions. It demonstrated significant inhibition efficiency, suggesting its utility in protecting metals from corrosion (Loto et al., 2016).

  • Silyl Donors in Organic Synthesis : Thiocarbanilide derivatives have been used to prepare disiloxanodiaryl thiocarbanilides, which are potent silyl donors in reactions with phenols. This indicates its application in synthetic organic chemistry (Youssef, 1992).

  • Thermoplastic Elastomers : Latex waste was modified using thiocarbanilide to develop a novel thermoplastic elastomer when blended with linear low-density polyethylene. This suggests its application in material science and recycling (Rajalekshmi & Joseph, 2005).

  • Supercapacitor Performance Enhancement : Thiocarbanilide has been used as a precursor for the production of carbon nanosheets, which significantly improved the capacitive performance of supercapacitors, indicating its potential in energy storage technologies (Xu et al., 2017).

  • Antiviral Activity : Several sulfur-containing compounds with thiourea groups, including substituted thiocarbanilides, have been investigated for their antiviral activity, specifically against influenza virus, showcasing their potential in antiviral research (Buu‐Hoï et al., 1956).

Safety And Hazards

Thiocarbanilide may cause an allergic skin reaction and is suspected of damaging the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

1,3-diphenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSHMCFRCYZTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Record name THIOCARBANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026139
Record name Thiocarbanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thiocarbanilide is a white to off-white powder. (NTP, 1992), Dry Powder, White to grey solid; [HSDB] White powder; [Alfa Aesar MSDS]
Record name THIOCARBANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiourea, N,N'-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Diphenylthiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6369
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Decomposes (NTP, 1992), BP: DECOMP
Record name THIOCARBANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N'-DIPHENYLTHIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), ALMOST INSOL IN WATER; FREELY SOL IN ALC, ETHER, VERY SOL IN CHLOROFORM & OLIVE OIL
Record name THIOCARBANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N'-DIPHENYLTHIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.32 (NTP, 1992) - Denser than water; will sink, 1.32
Record name THIOCARBANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N'-DIPHENYLTHIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000594 [mmHg]
Record name N,N'-Diphenylthiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6369
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Thiocarbanilide

Color/Form

CRYSTALLINE LEAFLETS, GRAY POWDER, WHITE TO FAINT GRAY POWDER

CAS RN

102-08-9
Record name THIOCARBANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diphenylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Diphenylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocarbanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiocarbanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N,N'-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiocarbanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diphenyl-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOCARBANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YCB5VR86Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,N'-DIPHENYLTHIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

309 °F (NTP, 1992), 154 °C
Record name THIOCARBANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N'-DIPHENYLTHIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Thiocarbanilide
Reactant of Route 2
Reactant of Route 2
Thiocarbanilide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Thiocarbanilide
Reactant of Route 4
Reactant of Route 4
Thiocarbanilide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Thiocarbanilide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Thiocarbanilide

Citations

For This Compound
1,170
Citations
RTC Loh, WM Dehn - Journal of the American Chemical Society, 1926 - ACS Publications
Various oxidations in acid1 and neutral2 solutions have been effected, but hitherto no studies have been attempted in alkaline solution, not-withstanding that thiocarbanilide is soluble …
Number of citations: 14 pubs.acs.org
HS Fry - Journal of the American Chemical Society, 1913 - ACS Publications
… the preparation of a thiocarbanilide depends upon themethod one … or mixtures of thiourethanes and some thiocarbanilide are … or with some of the thiocarbanilide present according to the …
Number of citations: 23 pubs.acs.org
RT Loto, CA Loto, O Joseph, G Olanrewaju - Results in Physics, 2016 - Elsevier
… The inhibition performance of thiocarbanilide on the … with an average thiocarbanilide inhibition efficiency above 70% in … showed that the adsorption of thiocarbanilide onto the steel was …
Number of citations: 75 www.sciencedirect.com
LC Raiford, GM McNulty - Journal of the American Chemical …, 1934 - ACS Publications
One object of this work was to obtain material with which to test further the observations of Raiford and Daddow, 1 who found that yym-diphenyl-urea and thiocarbanilide, respectively, …
Number of citations: 5 pubs.acs.org
DQ Cuong, NP Buu-Hoë, ND Xuong - Journal of Medicinal …, 1963 - ACS Publications
… replaced by sulfur); ethanol was added where necessary to ensure complete solution of the thiocarbanilide formed. The hot solution was then filtered, and the residue formed on cooling …
Number of citations: 10 pubs.acs.org
KS Markley, EE Reid - Journal of the American Chemical Society, 1930 - ACS Publications
Following the general directions of Lange3 for thepreparation of diphenylisothiohydantoin from thiocarbanilide and monochloro-acetic acid, in order to study its condensation with …
Number of citations: 14 pubs.acs.org
YY He, ZJ Zhang, XY Chen - Journal of Electroanalytical Chemistry, 2015 - Elsevier
A valid and facile template carbonization route for producing nanoporous carbons with hierarchical porosities has been implemented by using thiocarbanilide as carbon/nitrogen …
Number of citations: 6 www.sciencedirect.com
AJ Crowle, RS Mitchell, TL Petty - American Review of Respiratory …, 1963 - atsjournals.org
… thiocarbanilide and the thiosemicarbazones," but not between the carbanilide and any other antituberculosis drug. Other studies have indicated that the thiocarbanilide … thiocarbanilide …
Number of citations: 18 www.atsjournals.org
RL Mayer, PC Eisman, TA Gisi… - American Review of …, 1958 - atsjournals.org
Within recent years, unidentified mycobacteria have been recovered from a significant number of patients obviously suffering from pulmonary tuberculosis of the lungs, bones, lymph …
Number of citations: 27 www.atsjournals.org
RT Loto, CA Loto - Cogent Chemistry, 2016 - Taylor & Francis
The synergistic effect of the combined admixture of thiocarbanilide and hexadecyltrimethylammoniumbromide on the electrochemical corrosion behavior and inhibition of …
Number of citations: 9 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.